molecular formula C16H20ClN5O2S2 B2391763 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 886942-22-9

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No. B2391763
CAS RN: 886942-22-9
M. Wt: 413.94
InChI Key: VQNIMGPIKRAGBF-UHFFFAOYSA-N
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Description

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C16H20ClN5O2S2 and its molecular weight is 413.94. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

  • The compound is related to 1,3,4-thiadiazole derivatives like sulfonamides. Bond lengths and angles indicate strong interactions between the sulfonyl group and the thiadiazole ring, showing a distorted arrangement around the sulfur atom. This suggests potential in molecular structure analysis and the study of intermolecular interactions (Pedregosa et al., 1996).

Glutaminase Inhibition

  • Analog compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), have been explored as glutaminase inhibitors. These compounds are important for understanding the therapeutic potential of glutaminase inhibition in cancer treatments, suggesting similar potentials for related compounds (Shukla et al., 2012).

Antibacterial and Anti-Enzymatic Properties

  • N-substituted derivatives have shown antibacterial and anti-enzymatic potential. These properties are important in the development of new antibacterial drugs and enzyme inhibitors, indicating a similar potential for related compounds (Nafeesa et al., 2017).

Neuroprotection and Antiviral Effects

  • Similar compounds have demonstrated significant antiviral and antiapoptotic effects in vitro. This suggests potential therapeutic applications in treating viral infections and protecting neurological functions (Ghosh et al., 2008).

Cytotoxic Activity

  • Sulfonamide derivatives, which are structurally related, have shown potent cytotoxic activity against cancer cell lines. This indicates potential applications in the development of anticancer drugs (Ghorab et al., 2015).

Acetazolamide Analysis

  • Techniques for the analysis of similar compounds, such as acetazolamide, have been developed. This could be relevant for the pharmacological study and quality control of related drugs (Bayne et al., 1975).

properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2S2/c1-16(2,3)20-13(24)19-14-21-22-15(26-14)25-9-12(23)18-8-10-6-4-5-7-11(10)17/h4-7H,8-9H2,1-3H3,(H,18,23)(H2,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNIMGPIKRAGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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